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Compound of Interest

Compound Name: Dodecanamide, N-decyl-

Cat. No.: B15377982 Get Quote

A comprehensive review of available data for researchers, scientists, and drug development

professionals.

Introduction
Dodecanamide, N-decyl- is a chemical compound with the CAS number 22205-13-6.

Structurally, it is a fatty acid amide, characterized by a dodecanamide backbone with an N-

decyl substituent. While specific research and application data for this particular molecule are

limited in publicly accessible scientific literature, this guide provides the available chemical and

physical properties. To offer a broader context for researchers, this document also delves into

the well-established roles of the wider class of fatty acid amides as signaling molecules and

their significance in drug development, drawing parallels that may inform future investigations

into Dodecanamide, N-decyl-.

Physicochemical Properties of Dodecanamide, N-
decyl-
Quantitative data for Dodecanamide, N-decyl- is sparse. The following table summarizes the

fundamental properties that have been identified.
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Property Value Source

CAS Number 22205-13-6 General chemical databases

Molecular Formula C22H45NO General chemical databases

Molecular Weight 339.6 g/mol General chemical databases

Further experimentally determined data such as melting point, boiling point, solubility, and

spectral information are not readily available in the cited literature.

Synthesis of Fatty Acid Amides: A General Overview
While a specific, detailed experimental protocol for the synthesis of Dodecanamide, N-decyl-
is not available in the reviewed literature, the general synthesis of N-alkyl amides can be

approached through several established chemical routes. One common method is the

condensation reaction between a fatty acid (or its more reactive derivative, like an acyl

chloride) and an amine.

Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an N-alkyl amide

such as Dodecanamide, N-decyl-.
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Caption: Generalized synthesis of N-alkyl amides.

Fatty Acid Amides as Signaling Molecules in Drug
Development
While specific data on the biological activity of Dodecanamide, N-decyl- is lacking, the

broader class of fatty acid amides is of significant interest in drug development due to their role

as endogenous signaling molecules.[1] These molecules are involved in a variety of

physiological processes, making them and their metabolic pathways attractive therapeutic

targets.

Key Classes and Their Roles:
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Fatty Acid Ethanolamides: This class includes the well-known endocannabinoid,

anandamide. These molecules are ligands for cannabinoid receptors and are involved in

regulating pain, mood, and appetite.[1]

Primary Fatty Acid Amides: Oleamide is a prototypical member of this class and has been

identified as a signaling molecule that regulates sleep.[1] It also exhibits activity at

cannabinoid receptors.[1]

The enzymes responsible for the synthesis and degradation of these signaling molecules are

key targets for drug development. For instance, inhibitors of Fatty Acid Amide Hydrolase

(FAAH), the enzyme that degrades anandamide, can raise the endogenous levels of this

neurotransmitter, offering a therapeutic strategy for pain and anxiety with potentially fewer side

effects than direct receptor agonists.

Signaling Pathway of Endogenous Fatty Acid Amides
The diagram below illustrates the general mechanism of action for fatty acid amide signaling

molecules and the therapeutic intervention point for FAAH inhibitors.
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Caption: Fatty acid amide signaling and FAAH inhibition.

Conclusion
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Dodecanamide, N-decyl- is a fatty acid amide for which detailed technical data is not widely

available. While its fundamental chemical identity is established, a comprehensive

understanding of its properties, synthesis, and biological activity would require further

experimental investigation. However, by examining the broader class of fatty acid amides, it is

evident that molecules of this type can have significant roles as signaling molecules. This

suggests that Dodecanamide, N-decyl- could potentially exhibit interesting biological activities.

Future research into this and similar long-chain N-alkyl amides may uncover novel therapeutic

applications, particularly in the modulation of pathways regulated by endogenous lipid

signaling. Researchers interested in this molecule may need to perform de novo synthesis and

characterization to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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